molecular formula C18H16ClFN4OS B11982893 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide

Cat. No.: B11982893
M. Wt: 390.9 g/mol
InChI Key: NSXKMCBSIBDPTC-UFFVCSGVSA-N
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Description

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzimidazole ring, a chlorofluorophenyl group, and a hydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Intermediate: The synthesis begins with the preparation of 1-ethyl-1H-benzimidazole-2-thione. This intermediate is obtained by reacting o-phenylenediamine with carbon disulfide in the presence of a base.

    Condensation Reaction: The benzimidazole intermediate is then reacted with 2-chloro-6-fluorobenzaldehyde in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), to form the corresponding Schiff base.

    Hydrazide Formation: The final step involves the reaction of the Schiff base with hydrazine hydrate to yield the target compound, N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorofluorophenyl group can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Substituted derivatives with new nucleophiles replacing chlorine or fluorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzimidazole ring may play a crucial role in binding to biological targets, while the chlorofluorophenyl group may enhance its chemical reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
  • N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazone

Uniqueness

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide is unique due to the presence of both the chlorofluorophenyl and benzimidazole groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C18H16ClFN4OS

Molecular Weight

390.9 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H16ClFN4OS/c1-2-24-16-9-4-3-8-15(16)22-18(24)26-11-17(25)23-21-10-12-13(19)6-5-7-14(12)20/h3-10H,2,11H2,1H3,(H,23,25)/b21-10+

InChI Key

NSXKMCBSIBDPTC-UFFVCSGVSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=CC=C3Cl)F

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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